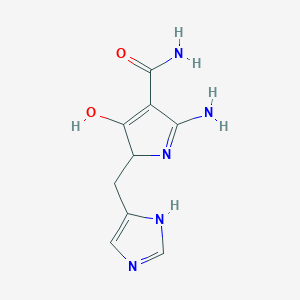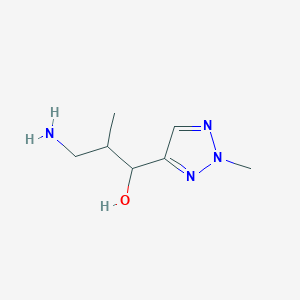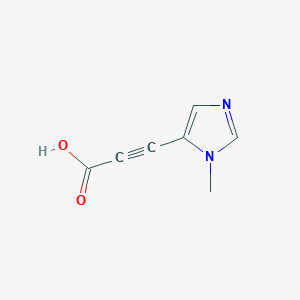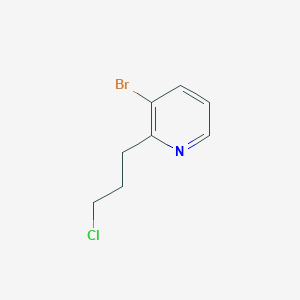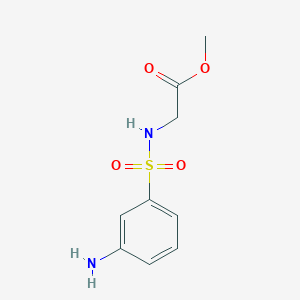
1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product.
化学反応の分析
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
類似化合物との比較
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine: This compound has a phenoxyethyl group instead of a methoxyethyl group, which may result in different chemical and biological properties.
2-Methoxyethanol: Although not a triazole, this compound contains a methoxyethyl group and is used as a solvent in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with the methoxyethyl group, resulting in distinct chemical and biological properties.
特性
分子式 |
C5H10N4O |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
1-(2-methoxyethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
InChIキー |
SCTMGOGHGKXVON-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


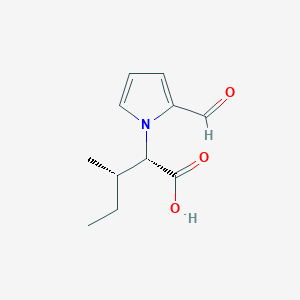

![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)
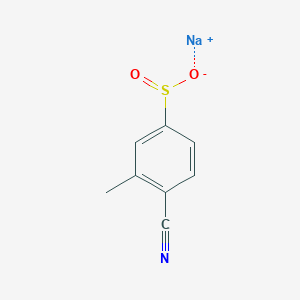
![5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride](/img/structure/B13164640.png)
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)


